molecular formula C8H11NO3S B2885296 3-(1-Hydroxyethyl)benzene-1-sulfonamide CAS No. 210827-01-3

3-(1-Hydroxyethyl)benzene-1-sulfonamide

Cat. No.: B2885296
CAS No.: 210827-01-3
M. Wt: 201.24
InChI Key: PTCFLPVOXDDUJB-UHFFFAOYSA-N
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Description

3-(1-Hydroxyethyl)benzene-1-sulfonamide is an organic compound with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol . This compound features a benzene ring substituted with a hydroxyethyl group and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

3-(1-Hydroxyethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information for “3-(1-Hydroxyethyl)benzene-1-sulfonamide” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxyethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxyethyl)benzene-1-sulfonamide
  • 3-(1-Hydroxypropyl)benzene-1-sulfonamide
  • 3-(1-Hydroxyethyl)benzene-1-sulfonic acid

Uniqueness

3-(1-Hydroxyethyl)benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

IUPAC Name

3-(1-hydroxyethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCFLPVOXDDUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)S(=O)(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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